molecular formula C11H11NO4 B8287161 6-Cyclopropyl-pyridine-2,3-dicarboxylic acid 2-methyl ester

6-Cyclopropyl-pyridine-2,3-dicarboxylic acid 2-methyl ester

Cat. No. B8287161
M. Wt: 221.21 g/mol
InChI Key: STWCBTUPYZCFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

A mixture of 6-cyclopropyl-pyridine-2,3-dicarboxylic acid (D82, 19.8 g, 95.6 mmol) in acetic anhydride (100 ml) was heated at 110° C. for 2 hours and then was concentrated in vacuum. To the residue was added methanol (100 ml) and stirring was continued at room temperature for 2 hours. The reaction mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (10% ethyl acetate in petroleum ether) and C-18 reversed phase column (5% methanol/water to methanol) to give D83 (10.7 g) as a yellow solid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:9]=[C:8]([C:10]([OH:12])=[O:11])[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.[C:16](OC(=O)C)(=O)C>>[CH3:16][O:11][C:10]([C:8]1[C:7]([C:13]([OH:15])=[O:14])=[CH:6][CH:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[N:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(CC1)C1=CC=C(C(=N1)C(=O)O)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuum
ADDITION
Type
ADDITION
Details
To the residue was added methanol (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (10% ethyl acetate in petroleum ether) and C-18
CUSTOM
Type
CUSTOM
Details
to give D83 (10.7 g) as a yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C1=NC(=CC=C1C(=O)O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.